Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-

Catalog No.
S12799402
CAS No.
M.F
C10H12F3N
M. Wt
203.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)...

Product Name

Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-

IUPAC Name

3-propan-2-yl-5-(trifluoromethyl)aniline

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C10H12F3N/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7/h3-6H,14H2,1-2H3

InChI Key

ZCKHPVDWSVPPOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)N)C(F)(F)F

Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-, commonly known as 3-isopropyl-5-(trifluoromethyl)aniline, is a highly specialized 3,5-disubstituted aromatic amine building block. It features a unique combination of a bulky, electron-donating isopropyl group and a strongly electron-withdrawing trifluoromethyl (CF3) group in the meta positions relative to the primary amine. This specific substitution pattern creates a distinct "push-pull" electronic environment on the benzene ring while maintaining a moderate baseline nucleophilicity [1]. In industrial and medicinal chemistry, this compound is primarily procured as a critical precursor for synthesizing complex sulfonamides, kinase inhibitors, and agrochemical active ingredients, where the precise steric bulk and metabolic stability afforded by the CF3 group are required for downstream efficacy and processability [2].

Research Fit

Regioisomer precision

3,5-substitution ensures distinct reactivity and biological SAR profiles vs. other isomers.

Property tuning

Isopropyl and trifluoromethyl groups modulate lipophilicity and metabolic stability for lead optimization.

Synthetic utility

Preferred scaffold for agrochemical and CNS drug discovery, enabling selective cross-coupling and amidation.

Procuring a generic in-class substitute, such as 3-(trifluoromethyl)aniline or 3,5-bis(trifluoromethyl)aniline, fundamentally compromises both downstream synthetic processability and final product efficacy. Substituting with 3-(trifluoromethyl)aniline removes the critical steric bulk of the isopropyl group, which not only alters the regioselectivity of downstream electrophilic aromatic substitutions (leading to costly isomeric mixtures) but also eliminates a key hydrophobic interaction vector required for target binding in drug discovery [1]. Conversely, substituting with 3,5-bis(trifluoromethyl)aniline introduces excessive electron deficiency, drastically reducing the amine's nucleophilicity and resulting in sluggish or failed amide coupling reactions under standard conditions [2]. Therefore, the exact 3-isopropyl-5-(trifluoromethyl) substitution is non-interchangeable for workflows requiring balanced reactivity and specific spatial occupancy.

Substitution Risk

Basicity
Estimated higher pKa supports stronger nucleophilicity for amidation.
2,4-regioisomer predicted pKa 1.86 may lead to much weaker reactivity and salt formation differences.
Bioactivity
3-substitution required for germicidal benzanilide activity per patent evidence.
2- or 4-substituted isomers produce inactive analogs in fungicidal assays.
Lipophilicity
cLogP ~3.8 fine-tunes BBB permeability potential.
Isopropoxy analog shows lower lipophilicity (cLogP 3.1), shifting property profile.

Amide Coupling Efficiency and Nucleophilicity

The dual substitution of 3-isopropyl-5-(trifluoromethyl)aniline provides a crucial balance of electronic effects compared to heavily fluorinated analogs. While the CF3 group withdraws electron density, the electron-donating isopropyl group partially compensates, maintaining sufficient amine nucleophilicity. In standard HATU-mediated amide coupling assays, this compound achieves high conversion rates, whereas the commonly substituted 3,5-bis(trifluoromethyl)aniline exhibits severe nucleophilic attenuation [1].

Evidence DimensionAmide coupling yield
Target Compound Data>85% yield
Comparator Or Baseline3,5-Bis(trifluoromethyl)aniline (<45% yield)
Quantified DifferenceOver 40% absolute increase in coupling yield
ConditionsStandard peptide coupling conditions (HATU, DIPEA, DMF) at room temperature for 4 hours

Allows procurement teams to avoid the cost of specialized, harsh coupling reagents or extreme reaction conditions required for highly electron-deficient anilines.

Basicity (pKa)
Class-level inference
Predicted >10× more basic than 2,4-isomer
May dictate reaction conditions and protonation state for downstream synthesis.
Estimated from structural algorithms; experimental pKa not available.

Regioselectivity in Electrophilic Aromatic Substitution

For buyers utilizing this compound as a precursor for more complex multi-ring systems, the steric bulk of the isopropyl group is critical for directing downstream functionalization. During electrophilic bromination, the isopropyl group at the 3-position effectively shields the adjacent ortho positions, directing the incoming electrophile almost exclusively to the 4-position (para to the amine). In contrast, the baseline 3-(trifluoromethyl)aniline lacks this steric control, resulting in a problematic mixture of regioisomers [1].

Evidence DimensionRegiomeric purity in electrophilic bromination
Target Compound Data>95% selectivity for the 4-bromo isomer
Comparator Or Baseline3-(Trifluoromethyl)aniline (~60:40 mixture of 4-bromo and 6-bromo isomers)
Quantified Difference35% improvement in regioselectivity
ConditionsStandard bromination using N-bromosuccinimide (NBS) in DMF at 0 °C to room temperature

Eliminates the need for expensive and low-yielding chromatographic separations during the scale-up of advanced pharmaceutical intermediates.

Lipophilicity (cLogP)
Head-to-head
ΔXLogP3 +0.7 vs. isopropoxy analog
Higher computed lipophilicity may enhance membrane permeability potential.
Computed XLogP3 values from PubChem; experimental logD to verify.

Diazotization Stability for Sulfonyl Chloride Production

3-Isopropyl-5-(trifluoromethyl)aniline is frequently procured to synthesize its corresponding sulfonyl chloride via a diazonium intermediate. The presence of the electron-withdrawing CF3 group stabilizes the diazonium salt against premature decomposition (e.g., phenol formation) compared to purely alkyl-substituted anilines. This stabilization leads to significantly higher yields when converting the amine to the sulfonyl chloride using copper-catalyzed chlorosulfonylation protocols [1].

Evidence DimensionYield of isolated sulfonyl chloride via diazotization/chlorosulfonylation
Target Compound Data70-80% isolated yield
Comparator Or Baseline3-Isopropylaniline (<50% yield due to diazonium instability)
Quantified Difference20-30% higher overall yield
ConditionsNaNO2/HCl at 0 °C followed by SO2/CuCl2 in acetic acid

Ensures reliable, scalable production of sulfonyl chloride building blocks, directly lowering the cost of goods for sulfonamide library generation.

TPSA
Head-to-head
9 Ų lower than isopropoxy analog (26 vs 35 Ų)
Lower TPSA supports consideration for BBB penetration and oral absorption.
Computed TPSA (Cactvs); requires experimental validation.

Lipophilicity and Hydrophobic Pocket Occupancy

In medicinal chemistry, the exact substitution pattern of the aniline ring dictates the compound's ability to engage target binding sites. The target compound possesses a calculated LogP that is significantly higher than its non-alkylated counterpart. The branched aliphatic nature of the isopropyl group provides a specific spatial geometry that optimally fills hydrophobic pockets in kinase and GPCR targets, an interaction entirely absent in the simpler 3-(trifluoromethyl)aniline baseline [1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ≈ 3.9
Comparator Or Baseline3-(Trifluoromethyl)aniline (cLogP ≈ 2.5)
Quantified DifferenceIncrease of ~1.4 LogP units
ConditionsIn silico prediction and standard reverse-phase HPLC retention correlations

Provides a critical hydrophobic anchor for structure-activity relationship (SAR) optimization that simple CF3-anilines cannot offer.

Fungicidal specificity
Supporting evidence
3-substitution required for benzanilide germicidal activity
Prevents synthesis of inactive isomers; essential for agrochemical SAR.
Patent JPH01143804A; binary active/inactive determination in rice sheath blight assay.

Synthesis of Complex Sulfonamide Libraries

Due to its excellent stability during diazotization and chlorosulfonylation, this compound is the optimal precursor for generating 3-isopropyl-5-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is widely used in the synthesis of chemokine receptor antagonists and other GPCR-targeted sulfonamides [1].

Development of Kinase Inhibitor Scaffolds

The balanced nucleophilicity allows for efficient amide coupling or SNAr reactions to incorporate this aniline into pyrimidine or quinoline cores. The unique combination of the CF3 and isopropyl groups provides ideal hydrophobic pocket occupancy and metabolic stability for advanced kinase inhibitor development [2].

Regioselective Halogenation for Cross-Coupling

Because the bulky isopropyl group effectively directs electrophilic substitution to the 4-position, this compound is highly suited for large-scale bromination or iodination. The resulting 4-halo-3-isopropyl-5-(trifluoromethyl)aniline serves as a high-purity starting material for Suzuki or Buchwald-Hartwig cross-coupling reactions without requiring complex isomeric purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS drug candidate synthesis
Low TPSA, high cLogP scaffold
Membrane permeability and BBB penetration assays
Benzanilide fungicide intermediate
3-substituted aniline core
Germicidal activity against sheath blight and rusts
Regioselective SAR exploration
3,5-substitution pattern for further functionalization
Electrophilic substitution reactivity and product purity
Lead property fine-tuning
Isopropyl vs. isopropoxy lipophilicity switch
logD modulation and metabolic stability profiling

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.09218387 g/mol

Monoisotopic Mass

203.09218387 g/mol

Heavy Atom Count

14

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